molecular formula C17H21N3O4 B12814943 Benzyl 2,3-dimethyl-1,4-dioxooctahydropyrrolo(1,2-a)pyrazin-3-ylcarbamate CAS No. 53941-83-6

Benzyl 2,3-dimethyl-1,4-dioxooctahydropyrrolo(1,2-a)pyrazin-3-ylcarbamate

Cat. No.: B12814943
CAS No.: 53941-83-6
M. Wt: 331.4 g/mol
InChI Key: JVFZVOWNXZDZJP-UHFFFAOYSA-N
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Description

Benzyl 2,3-dimethyl-1,4-dioxooctahydropyrrolo(1,2-a)pyrazin-3-ylcarbamate is a complex organic compound that belongs to the class of pyrrolopyrazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry research . The structure of this compound includes a pyrrole ring fused with a pyrazine ring, making it a nitrogen-containing heterocyclic compound.

Preparation Methods

The synthesis of Benzyl 2,3-dimethyl-1,4-dioxooctahydropyrrolo(1,2-a)pyrazin-3-ylcarbamate can be achieved through various synthetic routes. One common method involves the cyclization of N-substituted pyrroles with hydrazine hydrate, leading to the formation of the pyrrolopyrazine scaffold . This method typically requires specific reaction conditions, such as the use of a suitable solvent and controlled temperature.

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The choice of reagents and catalysts can significantly impact the efficiency of the synthesis process.

Mechanism of Action

The mechanism of action of Benzyl 2,3-dimethyl-1,4-dioxooctahydropyrrolo(1,2-a)pyrazin-3-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s nitrogen-containing heterocyclic structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways involved in inflammation, cell proliferation, and microbial growth .

Comparison with Similar Compounds

Similar compounds to Benzyl 2,3-dimethyl-1,4-dioxooctahydropyrrolo(1,2-a)pyrazin-3-ylcarbamate include other pyrrolopyrazine derivatives, such as ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo(1,2-a)pyrazine-7-carboxylate . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and chemical properties.

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

53941-83-6

Molecular Formula

C17H21N3O4

Molecular Weight

331.4 g/mol

IUPAC Name

benzyl N-(2,3-dimethyl-1,4-dioxo-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-3-yl)carbamate

InChI

InChI=1S/C17H21N3O4/c1-17(18-16(23)24-11-12-7-4-3-5-8-12)15(22)20-10-6-9-13(20)14(21)19(17)2/h3-5,7-8,13H,6,9-11H2,1-2H3,(H,18,23)

InChI Key

JVFZVOWNXZDZJP-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N2CCCC2C(=O)N1C)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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